Ki20227 (N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N′-[1-(1,3-thiazole-2-yl)ethyl]urea) is a potent and selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as the c-Fms tyrosine kinase. [, , , ] This receptor plays a crucial role in the proliferation, differentiation, and function of macrophages and osteoclasts. [, ] Ki20227 is classified as a tyrosine kinase inhibitor due to its ability to block the kinase activity of CSF1R. [, , ] It has been extensively used in preclinical research to investigate the role of CSF1R signaling in various biological processes, particularly in inflammatory diseases, bone remodeling, and cancer. [, , , , , , , , , , , ]
Specific chemical reactions involving Ki20227 are not detailed within the provided research articles. As a tyrosine kinase inhibitor, its primary mode of action involves competitive binding to the ATP-binding site of the CSF1R kinase domain. [, , ] This binding hinders the phosphorylation activity of the receptor, disrupting downstream signaling cascades. [, , , , , , , , , , , ]
Ki20227 functions by selectively inhibiting the tyrosine kinase activity of the CSF1R. [, , , ] It accomplishes this by binding to the ATP-binding pocket of the receptor with high affinity, preventing the binding of ATP and subsequent phosphorylation of downstream signaling molecules. [, , ] This inhibition of CSF1R signaling disrupts the survival, proliferation, and differentiation of cells dependent on the CSF1R pathway, primarily macrophages and osteoclasts. [, , , , , , , , , , ]
a) Investigating Osteolytic Bone Diseases: Ki20227 has shown promise in preclinical models of bone metastasis and other osteolytic diseases. It effectively suppresses osteoclast differentiation and bone resorption by inhibiting M-CSF signaling, leading to reduced bone destruction and potentially alleviating symptoms like pain and fractures in these conditions. [, , , ]
b) Studying Inflammatory Diseases: By inhibiting CSF1R, Ki20227 can modulate macrophage function, a key player in inflammation. It has shown potential in preclinical models of rheumatoid arthritis and experimental autoimmune encephalomyelitis (EAE), suggesting its use in understanding and potentially treating inflammatory and autoimmune disorders. [, ]
c) Exploring Cancer Biology: Ki20227's ability to target tumor-associated macrophages (TAMs) makes it a valuable tool in cancer research. Studies have shown that it can suppress tumor growth and metastasis in models of melanoma and osteosarcoma, highlighting its potential in studying the tumor microenvironment and developing novel cancer therapies. [, ]
d) Investigating the Brain's Immune Response: Ki20227 has been used to study the role of microglia, the resident immune cells of the brain, in various neurological conditions. While some studies report that it can reduce ischemic injury by modulating microglial activity, others suggest that it may exacerbate damage in certain contexts, indicating the complex role of CSF1R signaling in the brain. [, , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7